molecular formula C19H21N5O B7350971 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide

Cat. No. B7350971
M. Wt: 335.4 g/mol
InChI Key: NSAIKPRCAMPVGI-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide inhibits the activity of enzymes involved in the synthesis of purines, specifically adenosine deaminase and inosine monophosphate dehydrogenase. Adenosine deaminase is an enzyme that converts adenosine to inosine, while inosine monophosphate dehydrogenase is an enzyme that converts inosine monophosphate to xanthosine monophosphate. By inhibiting these enzymes, this compound reduces the production of purines, which can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide in lab experiments is its specificity for adenosine deaminase and inosine monophosphate dehydrogenase. This specificity allows for more targeted inhibition of the purine synthesis pathway. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide. One direction is to further investigate its potential use in treating cancer and inflammation. Another direction is to explore its potential use in treating neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to determine the exact biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide involves the condensation of 1-methylpyrazol-4-ylamine with N-(1-cyclopentyl-2-imidazolyl)formamide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with 3-bromobenzoyl chloride to yield this compound.

Scientific Research Applications

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of enzymes involved in the synthesis of purines, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in the production of purines, which can inhibit the growth of cancer cells and reduce inflammation.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-23-12-16(11-21-23)14-4-2-5-15(10-14)19(25)22-17-6-3-7-18(17)24-9-8-20-13-24/h2,4-5,8-13,17-18H,3,6-7H2,1H3,(H,22,25)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAIKPRCAMPVGI-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)NC3CCCC3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.